Tiopronin-d3

Übersicht

Beschreibung

Tiopronin-d3 is a deuterated form of tiopronin, a thiol-containing compound primarily used in the treatment of cystinuria, a condition characterized by the excessive excretion of cystine in the urine, leading to kidney stone formation . This compound is often used as an internal standard in analytical chemistry due to its stable isotopic composition .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of tiopronin-d3 involves the incorporation of deuterium atoms into the tiopronin molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of deuterated glycine with 2-mercaptopropionic acid under controlled conditions to yield this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using deuterated starting materials. The process includes steps such as lyophilization, pH adjustment, and stabilization to ensure high purity and stability of the final product .

Analyse Chemischer Reaktionen

Thiol-Disulfide Exchange Reactions

Tiopronin-d3 participates in thiol-disulfide exchange reactions, critical for its therapeutic and analytical applications. The reaction mechanism involves:

This reaction reduces cystine’s low solubility by forming a water-soluble mixed disulfide, preventing cystine stone formation in cystinuria patients .

Key Data:

| Parameter | Value/Outcome | Source |

|---|---|---|

| Reaction pH | 7.4 (physiological conditions) | |

| Solubility of product | >5000 ng/mL in plasma | |

| Analytical detection range | 50–5000 ng/mL (LC-MS/MS) |

Oxidation Reactions

The thiol group in this compound is susceptible to oxidation, forming disulfide bonds:

This reaction is leveraged in bioanalytical methods to stabilize metabolites during sample preparation .

Experimental Conditions:

- Oxidizing agents : Atmospheric oxygen, peroxides.

- Stabilization method : Addition of 100 mM ammonium bicarbonate buffer (pH 9.0) with tiopronin as a trapping reagent .

Complexation with Cystine in Urine

This compound forms a stable complex with cysteine residues in biological matrices, enabling accurate cystine quantification:

This reaction prevents interference from drug metabolites in 24-h urine assays, with chromatographic separation achieved in <3 min .

Analytical Performance:

| Metric | Value | Source |

|---|---|---|

| Retention time | 1.08–1.39 min (LC-MS/MS) | |

| Recovery rate | 93.3%–97.6% | |

| Precision (RSD) | ≤15% |

Role as a Trapping Reagent in LC-MS/MS

This compound reacts with electrophilic analytes (e.g., dimethyl fumarate) to form stable adducts, enhancing detection sensitivity:

This reaction is critical for quantifying unstable metabolites in biological samples .

Method Validation:

| Parameter | Value | Source |

|---|---|---|

| Linear range | 35–20,814 nmol/L | |

| LLOQ | 8 nmol/L | |

| Intraday accuracy | 85%–115% |

Hydrolysis to 2-Mercaptopropionic Acid (2-MPA)

Approximately 10–15% of this compound is metabolized via hydrolysis:

This reaction occurs in vivo, with renal clearance rates of 3.3 L/h (total) and 13.3 L/h (unbound fraction) .

Pharmacokinetic Data:

| Parameter | Value | Source |

|---|---|---|

| Terminal half-life | 53 hours (total) | |

| Unbound fraction t₁/₂ | 1.8 hours |

Wissenschaftliche Forschungsanwendungen

Pharmacokinetic Studies

Tiopronin-d3 is utilized as an internal standard in pharmacokinetic studies to improve the precision of tiopronin quantification. The compound's stable isotope labeling allows for accurate measurement of drug absorption and metabolism.

Case Study: Clinical Pharmacology of Tiopronin

A pivotal study evaluated the pharmacokinetics of tiopronin using this compound as an internal standard. The results indicated that the administration of THIOLA EC tablets (containing tiopronin) showed a decreased plasma exposure compared to THIOLA IR tablets, with a significant reduction in Cmax (22%) and AUC (7%) values when taken with food. This study highlighted the importance of food effects on drug bioavailability and provided essential data for dosing recommendations .

| Parameter | THIOLA EC (300 mg) | THIOLA IR (100 mg x 3) |

|---|---|---|

| Cmax (ng/mL) | 6,216.2 | 7,958.1 |

| AUC0-t (ng·hr/mL) | 31,662 | 33,935.2 |

| Tmax (hr) | 3 | 1 |

Drug Metabolism Research

This compound is instrumental in studying the metabolic pathways of tiopronin and its interactions with cystine in patients with cystinuria. The compound assists researchers in understanding how tiopronin forms mixed disulfides with cystine, enhancing solubility and urinary excretion.

Case Study: Metabolic Pathway Analysis

Research demonstrated that tiopronin reacts with cystine to form a water-soluble mixed disulfide, which is crucial for reducing urinary cystine levels. The use of this compound allowed for precise tracking of these metabolic processes through advanced analytical techniques such as LC-MS/MS .

Analytical Chemistry

In analytical chemistry, this compound serves as a reference standard for developing bioanalytical methods aimed at quantifying tiopronin in various biological matrices. Its stable isotope nature enhances the sensitivity and specificity of detection methods.

Method Validation Study

A validation study using LC-MS/MS demonstrated that this compound could effectively quantify tiopronin concentrations in plasma samples. The calibration curve was linear from 50 ng/mL to 5000 ng/mL, confirming the reliability of this method for clinical applications .

| Calibration Range (ng/mL) | Accuracy (%) | Precision (%) |

|---|---|---|

| 50 - 5000 | ≤15 | ≤20 at LLOQ |

Toxicological Studies

This compound has been employed in toxicological research to assess the effects of various compounds on fetal development. For instance, studies have shown that tiopronin can reduce the incidence of cleft palate in fetuses exposed to teratogenic agents like methylmercury chloride .

Case Study: Teratogenicity Assessment

In a study involving female mice treated with methylmercury chloride, it was found that administering tiopronin significantly reduced the occurrence of cleft palate among offspring. This highlights its potential protective role against certain teratogenic effects .

Wirkmechanismus

Tiopronin-d3 exerts its effects primarily through thiol-disulfide exchange reactions. It reacts with cystine to form a more soluble, disulfide-linked tiopronin-cysteine complex, thereby reducing the concentration of sparingly soluble cystine in the urine. This helps prevent the formation of cystine stones in patients with cystinuria .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

D-penicillamine: Similar in use and efficacy but associated with more adverse effects.

Acetylcysteine: Another thiol-containing compound used as a mucolytic agent and in the treatment of acetaminophen overdose.

Bucillamine: A derivative of tiopronin with additional thiol groups, used in the treatment of rheumatoid arthritis.

Uniqueness

Tiopronin-d3 is unique due to its deuterated nature, which makes it particularly useful as an internal standard in analytical chemistry. Its ability to form stable complexes with cystine and other metal ions also distinguishes it from other similar compounds .

Biologische Aktivität

Tiopronin-d3, a stable isotope of tiopronin, serves as an important internal standard in the quantification of tiopronin, particularly in analytical techniques such as gas chromatography (GC) and liquid chromatography-mass spectrometry (LC-MS). This compound is recognized for its diverse biological activities, primarily attributed to its antioxidant properties and its role in various therapeutic contexts, especially concerning oxidative stress-related disorders.

Overview of Tiopronin

Tiopronin is a thiol-based antioxidant that has been extensively studied for its protective effects against oxidative damage. It is primarily used in the treatment of cystinuria, a genetic disorder leading to the formation of cystine stones in the kidneys. Tiopronin works by forming mixed disulfides with cystine, thus increasing its solubility and preventing stone formation. The biological activity of this compound parallels that of tiopronin, enhancing our understanding of its pharmacological effects.

- Antioxidant Activity : this compound reduces free radical production in immune cells such as murine macrophages and granulocytes. This effect is dose-dependent and contributes to its protective role against oxidative stress .

- Cell Viability and Apoptosis Prevention : In studies using A549 human lung carcinoma cells exposed to tert-butyl hydroperoxide (tBHP), tiopronin demonstrated significant cytoprotective effects by suppressing reactive oxygen species (ROS) levels and preventing apoptosis. This indicates its potential utility in treating acute oxidative challenges .

- Inflammation Modulation : Tiopronin has been shown to reduce myeloperoxidase activity and pro-inflammatory cytokine production in animal models of colitis, suggesting anti-inflammatory properties that could be beneficial in inflammatory diseases .

- Hepatoprotection : In models of non-alcoholic steatohepatitis, tiopronin increased the activity of antioxidant enzymes and reversed hepatocyte degeneration, indicating a protective effect on liver function .

- Cardiovascular Effects : Tiopronin administration has been linked to reduced expression of heme oxygenase-1 mRNA and lipid peroxidation in models of cardiac hypertrophy, suggesting potential cardiovascular benefits .

Case Study 1: Cystinuria Management

A clinical study involving patients with severe homozygous cystinuria demonstrated that tiopronin effectively reduced urinary cystine levels when administered at individualized doses. The study highlighted the importance of monitoring urinary output to optimize treatment efficacy .

Case Study 2: Oxidative Stress in Lung Cells

Research on A549 cells revealed that treatment with tiopronin significantly improved cell viability under oxidative stress conditions induced by tBHP. The study quantified intracellular glutathione levels and ROS, confirming the compound's role in maintaining redox balance .

Research Findings Summary

Eigenschaften

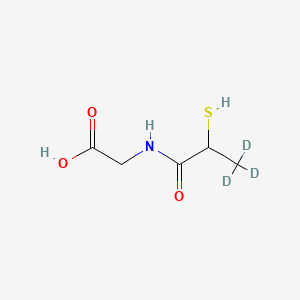

IUPAC Name |

2-[(3,3,3-trideuterio-2-sulfanylpropanoyl)amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3S/c1-3(10)5(9)6-2-4(7)8/h3,10H,2H2,1H3,(H,6,9)(H,7,8)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTGJWQPHMWSCST-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)NCC(=O)O)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.